4-Azido-L-phenylalanine

Catalog No.
S516155
CAS No.
33173-53-4
M.F
C9H10N4O2
M. Wt
206.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azido-L-phenylalanine

CAS Number

33173-53-4

Product Name

4-Azido-L-phenylalanine

IUPAC Name

(2S)-2-amino-3-(4-azidophenyl)propanoic acid

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

InChI

InChI=1S/C9H10N4O2/c10-8(9(14)15)5-6-1-3-7(4-2-6)12-13-11/h1-4,8H,5,10H2,(H,14,15)/t8-/m0/s1

InChI Key

NEMHIKRLROONTL-QMMMGPOBSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-]

solubility

Soluble in DMSO

Synonyms

4-azido-L-phenylalanine, 4-azidophenylalanine, 4-azidophenylalanine, monohydrochloride, p-azidophenylalanine

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N=[N+]=[N-]

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)N=[N+]=[N-]

The exact mass of the compound 4-Azido-L-phenylalanine is 206.0804 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Incorporation and Site-Specific Protein Modification

  • 4-Azido-L-phenylalanine can be incorporated into proteins during cell culture using recombinant methods. This allows researchers to introduce an azide group (N3) at a specific location within the protein structure.

  • The azide group on 4-Azido-L-phenylalanine serves as a useful handle for further chemical modifications. Researchers can leverage this functionality for site-specific labeling of proteins with various probes like fluorophores or biotin.

Click Chemistry Applications

  • 4-Azido-L-phenylalanine is a valuable reagent in click chemistry reactions. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. This allows for the formation of a stable covalent triazole linkage between the protein and the attached probe.

  • Alternatively, strain-promoted alkyne-azide cycloaddition (SPAAC) can be employed for conjugation with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.

These click chemistry reactions offer several advantages:

* High reaction efficiency and specificity under mild aqueous conditions.* Biocompatibility, making them suitable for studies in living cells.

Protein Environment Reporter

  • 4-Azido-L-phenylalanine can act as an effective reporter of the local environment within a protein. The azide group possesses unique vibrational properties that are sensitive to its surrounding chemical interactions.

  • By employing techniques like infrared spectroscopy or Raman spectroscopy, researchers can analyze the vibrational signature of the azide group to gain insights into the protein folding, dynamics, and interactions with other molecules.

4-Azido-L-phenylalanine is a derivative of the amino acid L-phenylalanine, characterized by the presence of an azide group at the para position of the phenyl ring. This compound is notable for its utility in biochemistry and molecular biology, particularly in the context of genetic code expansion and protein engineering. The molecular formula of 4-Azido-L-phenylalanine is C9H10N4O2C_9H_{10}N_4O_2, with a molecular weight of approximately 206.2 g/mol .

The azide group in 4-Azido-L-phenylalanine enables specific bioconjugation through "click" chemistry, allowing for the attachment of various functionalities such as polyethylene glycol (PEG), antibodies, or fluorescent labels. This property makes it an essential tool in the development of biotherapeutics and in various labeling applications in proteomics .

, primarily leveraging its azide functionality:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazoles by reacting 4-Azido-L-phenylalanine with alkyne-containing compounds, facilitating the labeling and modification of proteins .
  • Staudinger Ligation: This reaction involves the conversion of azides to amines, enabling the selective attachment of biomolecules to proteins .

These reactions are significant for site-specific labeling and functionalization in protein studies.

4-Azido-L-phenylalanine exhibits unique biological activities owing to its incorporation into proteins. It can be used to create proteins with new functionalities that are not present in naturally occurring amino acids. This capability is particularly useful in studying protein interactions, dynamics, and functions within biological systems. The azide moiety allows for visualization and tracking through click chemistry methods, enhancing our understanding of cellular processes and protein behavior .

The synthesis of 4-Azido-L-phenylalanine can be achieved through several methods:

  • Ullmann-like Cu(I)-Catalyzed Azidation: This method involves treating L-phenylalanine with sodium azide under copper catalysis to introduce the azide group. This approach is noted for being scalable and cost-effective while avoiding extensive chromatography .
  • Diazotransfer Reactions: A pH-tunable diazotransfer reaction can selectively convert L-phenylalanine into 4-Azido-L-phenylalanine with high efficiency. This method focuses on optimizing reaction conditions to minimize side reactions while maximizing yield .
  • Direct Modification: Other synthetic routes may involve direct modification techniques using arenediazonium salts, although these methods may vary in efficiency and yield .

4-Azido-L-phenylalanine finds applications across various fields:

  • Protein Engineering: It is used for expanding the genetic code, allowing researchers to incorporate non-canonical amino acids into proteins for functional studies.
  • Bioconjugation: The compound facilitates the attachment of probes or labels to proteins, enabling visualization and tracking in live-cell imaging or other assays.
  • Therapeutic Development: Its ability to modify proteins can lead to new therapeutic agents that have enhanced properties or functions.

Several compounds share similarities with 4-Azido-L-phenylalanine, particularly regarding their structural features or applications:

Compound NameStructural FeaturesUnique Properties
L-PhenylalanineNo azide groupNaturally occurring amino acid
3-Azido-L-phenylalanineAzide group at meta positionDifferent reactivity profile compared to para form
Azido-homoalanineAzide group with additional carbonActs as a methionine analogue
Para-amino phenylalanineAmino group instead of azideMore stable under physiological conditions

4-Azido-L-phenylalanine stands out due to its specific placement of the azide group at the para position, which influences its reactivity and functionalization capabilities significantly compared to other derivatives .

Chemical Synthesis Routes

The chemical synthesis of 4-azido-L-phenylalanine has been accomplished through several distinct methodological approaches, each offering unique advantages and challenges in terms of safety, scalability, and synthetic efficiency.

Diazotransfer Reagents and Mechanisms

Diazotransfer reactions represent a fundamental approach for converting primary amines directly to organic azides. The mechanism involves the transfer of a diazo group from a specialized reagent to an amine substrate, effectively replacing the amino group with an azide functional group [1] [2].

The most widely employed diazotransfer reagents include trifluoromethanesulfonyl azide and imidazole-1-sulfonyl azide hydrochloride. These reagents generally convert primary amines or ammonium salts to azides when catalyzed by copper(II), nickel(II), zinc(II), and cobalt(II) salts [3]. The reaction proceeds through a diazo-transfer mechanism where the azide reagent acts as a "diazo donor" under basic conditions.

The fundamental mechanism involves initial coordination of the azide reagent to the metal catalyst, followed by nucleophilic attack by the primary amine on the electrophilic terminal nitrogen of the coordinated azide. This process results in the formation of the desired azide product with liberation of the spent reagent . The reaction typically requires mild to moderate temperatures and proceeds efficiently in various organic solvents.

Imidazole-1-sulfonyl Azide-Mediated Approaches

Imidazole-1-sulfonyl azide has emerged as an efficient, inexpensive, and shelf-stable diazotransfer reagent that equals triflyl azide in its ability to act as a diazo donor [1]. This compound can be prepared in a one-pot reaction on a large scale from inexpensive materials, is shelf-stable, and exists as a convenient crystalline solid.

The reagent demonstrates broad substrate scope, effectively converting both primary amines to azides and activated methylene substrates to diazo compounds under mild conditions [2] [5]. When applied to the synthesis of 4-azido-L-phenylalanine, the method involves treating a protected 4-aminophenylalanine derivative with imidazole-1-sulfonyl azide in the presence of appropriate metal catalysts.

The hydrogen sulfate salt form of imidazole-1-sulfonyl azide has been developed to address safety concerns associated with the hydrochloride salt. This form exhibits significantly reduced explosion sensitivity, with a decomposition temperature of 131 degrees Celsius, insensitivity to impact, and low electrostatic discharge and friction sensitivities [3]. The primary mechanism involves the transfer of the diazo group to primary amines under basic conditions, catalyzed by metal salts through a well-established diazo-transfer pathway .

ADMP-Based Synthetic Protocols

2-Azido-1,3-dimethylimidazolinium hexafluorophosphate, commonly referred to as ADMP, represents a significant advancement in diazotransfer reagent technology. This compound serves as an efficient reagent for diazo-transfer, converting primary amines into organic azides or diazotizing various 1,3-dicarbonyl compounds to form diazo compounds in high yields under mild conditions [6].

ADMP exhibits several advantageous characteristics that make it particularly suitable for pharmaceutical and laboratory applications. It exists as a stable crystalline non-explosive solid that can be safely used without metal catalysts, providing a safer alternative to other diazo-transfer reagents [7] [8]. The reagent demonstrates broad substrate scope, working effectively with both aryl- and alkylamines.

Synthetic protocols utilizing ADMP typically involve treating the target amine with the reagent in the presence of an appropriate base. The choice of base proves critical for reaction efficiency, with 4-(N,N-dimethyl)aminopyridine generally providing effective results, while stronger bases such as alkylamines or 1,8-diazabicyclo[5.4.0]undec-7-ene prove more appropriate for reactions involving nucleophilic primary amines [8].

The mechanism of ADMP-mediated diazotransfer has been elucidated through X-ray crystallographic analysis and density functional theory calculations. The reaction proceeds through a metal-free pathway, making it particularly attractive for applications where metal contamination must be avoided [9] [10].

Biotechnological Incorporation into Proteins

Amber Codon Suppression Strategies

Amber codon suppression represents the most widely utilized methodology for incorporating 4-azido-L-phenylalanine into proteins in living cells. This approach exploits the amber stop codon (UAG) as a sense codon, reprogramming it to direct the incorporation of unnatural amino acids during ribosomal protein synthesis [11] [12].

The amber codon is the least abundant stop codon in Escherichia coli, comprising approximately 7% of all stop codons and rarely terminating essential genes [11]. This characteristic makes it particularly suitable for repurposing as a sense codon without significantly disrupting cellular viability. The methodology involves the introduction of an orthogonal transfer ribonucleic acid with a CUA anticodon that can base-pair with the amber codon.

The efficiency of amber codon suppression varies significantly depending on multiple factors, including the cellular concentration of the unnatural amino acid, the expression level of the introduced aminoacyl-transfer ribonucleic acid synthetase and transfer ribonucleic acid pair, codon context effects, and competition from release factors [13]. Studies have demonstrated that efficient incorporation typically requires unnatural amino acid concentrations in the range of 5-10 millimolar in bacterial growth media [14].

Several strategies have been developed to enhance amber suppression efficiency. Release factor 1 knockout approaches have shown particular promise, with studies demonstrating up to 48-fold improvement in protein yield when the competing release factor is eliminated [13]. Additionally, genomic modifications to remove endogenous amber codons and replace them with alternative stop codons have been successfully implemented to reduce competition for the reprogrammed codon [11].

The incorporation efficiency of 4-azido-L-phenylalanine through amber suppression has been extensively characterized across various protein contexts. Studies utilizing superfolder green fluorescent protein as a model system have demonstrated successful incorporation at multiple surface sites, with incorporation verified through sodium dodecyl sulfate-polyacrylamide gel electrophoresis and electrospray ionization quadrupole time-of-flight mass spectrometry analysis [15] [16].

Aminoacyl-tRNA Synthetase Engineering

The development of orthogonal aminoacyl-transfer ribonucleic acid synthetase and transfer ribonucleic acid pairs represents a critical enabling technology for the site-specific incorporation of 4-azido-L-phenylalanine into proteins. These engineered enzyme systems must satisfy stringent orthogonality requirements, functioning efficiently with their cognate unnatural amino acid and transfer ribonucleic acid while remaining inactive toward all endogenous amino acids and transfer ribonucleic acids [17] [18].

The engineering process typically begins with the identification of a promising synthetase-transfer ribonucleic acid pair from a phylogenetically distant organism. The most successful systems have been derived from archaeal species, particularly Methanocaldococcus jannaschii and related organisms, due to their evolutionary divergence from bacterial and eukaryotic translation machinery [19].

Directed evolution approaches have proven essential for optimizing synthetase specificity toward 4-azido-L-phenylalanine. These methodologies involve the creation of large libraries of synthetase variants through random mutagenesis or rational design, followed by selection schemes that identify variants capable of charging their cognate transfer ribonucleic acid with the target unnatural amino acid while maintaining orthogonality [20].

Recent advances have introduced translation-independent directed evolution strategies that directly select transfer ribonucleic acid acylation without requiring ribosomal translation. The START platform represents a significant advancement in this area, enabling the identification of synthetase variants capable of acylating transfer ribonucleic acids with exotic monomers that may be suboptimal substrates for the ribosome [20].

Computational approaches have also contributed significantly to synthetase engineering efforts. The tREX methodology enables rapid, scalable screening of candidate orthogonal transfer ribonucleic acids from extensive sequence databases, facilitating the discovery of new orthogonal pairs with enhanced activity and specificity [17] [18].

Engineering efforts have successfully developed multiple orthogonal systems capable of incorporating 4-azido-L-phenylalanine with high efficiency and fidelity. These systems typically demonstrate incorporation efficiencies ranging from 20% to greater than 90%, depending on the specific synthetase variant, expression conditions, and target protein context [21] [15] [13].

Vibrational Spectroscopy Analysis

The vibrational spectroscopic analysis of 4-Azido-L-phenylalanine reveals distinctive characteristics that make this unnatural amino acid a powerful probe for investigating local molecular environments. The compound exhibits unique spectroscopic signatures that are highly sensitive to environmental changes, particularly through its azide functional group.

Azide Asymmetric Stretch Signature

The azide asymmetric stretch vibration represents the most prominent and analytically significant spectroscopic feature of 4-Azido-L-phenylalanine. This vibrational mode occurs in the transparent window region of biological infrared spectra, typically between 2100 and 2150 wavenumbers, making it an ideal reporter for protein studies [1] [2] [3].

The azide asymmetric stretch frequency exhibits remarkable sensitivity to the local chemical environment. In dimethyl sulfoxide (DMSO), the stretch appears at 2115.5 wavenumbers, while in aqueous environments, it shifts to 2128.6 wavenumbers [1] [2]. This represents a substantial blue shift of 13.1 wavenumbers upon transition from hydrophobic to hydrophilic environments, demonstrating the probe's exceptional environmental sensitivity [1] [2].

The extinction coefficient of the azide asymmetric stretch vibration is approximately 1.7 times greater than that of comparable nitrile probes, providing enhanced detection sensitivity at lower protein concentrations [1] [2]. This high oscillator strength makes 4-Azido-L-phenylalanine particularly advantageous for spectroscopic applications requiring minimal sample quantities.

In protein environments, the azide asymmetric stretch typically appears between 2100 and 2140 wavenumbers, with the exact frequency depending on the local hydration state and electrostatic environment [4] [5]. Studies incorporating this probe into superfolder green fluorescent protein at different sites have demonstrated frequency shifts of up to 15.5 wavenumbers between buried and solvent-exposed positions [1] [2].

Solvent-Dependent Spectral Shifts

The solvent-dependent behavior of 4-Azido-L-phenylalanine provides crucial insights into its utility as an environmental reporter. The direction and magnitude of frequency shifts correlate directly with solvent polarity and hydrogen-bonding capacity, offering a quantitative measure of local environmental properties [1] [2] [6].

The full width at half maximum of the azide asymmetric stretch band also exhibits solvent dependence, increasing from 28 wavenumbers in DMSO to 33 wavenumbers in water [1] [2]. This broadening reflects increased heterogeneity in the hydrogen-bonding environment and provides additional information about local dynamics.

Temperature-dependent studies have revealed that the azide stretch frequency exhibits linear correlation with temperature changes, further expanding its utility as a local environmental probe [6] [7]. The temperature coefficient varies depending on the solvent system, with aqueous environments showing the most pronounced temperature sensitivity.

Comparative analysis with other vibrational probes demonstrates that 4-Azido-L-phenylalanine exhibits approximately 1.5 times greater environmental sensitivity than comparable nitrile-containing probes [1] [2]. This enhanced sensitivity stems from the unique electronic structure of the azide group and its propensity for specific interactions with surrounding molecules.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-Azido-L-phenylalanine, revealing detailed information about its molecular geometry and electronic environment. The compound exhibits characteristic resonance patterns that enable unambiguous identification and structural verification.

Proton nuclear magnetic resonance analysis in deuterated dimethyl sulfoxide reveals distinct resonance patterns characteristic of the azidophenylalanine structure [8] [9]. The aromatic protons appear as multiplets between 7.0 and 7.4 parts per million, exhibiting the expected splitting patterns for para-disubstituted benzene derivatives [8] [9].

The methylene protons adjacent to the aromatic ring appear as a complex multiplet between 3.0 and 3.2 parts per million, while the alpha proton resonates between 3.8 and 4.0 parts per million [8] [9]. These chemical shift values are consistent with the amino acid framework and confirm the expected connectivity pattern.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with aromatic carbons appearing between 130 and 140 parts per million [8] [9]. The carbonyl carbon resonates between 170 and 175 parts per million, while the alpha carbon appears between 55 and 60 parts per million [8] [9]. The methylene carbon linking the amino acid backbone to the aromatic system appears between 35 and 40 parts per million [8] [9].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, confirm the connectivity patterns and provide definitive structural assignments [8] [9]. These advanced techniques are particularly valuable for establishing the stereochemical configuration and confirming the para-substitution pattern.

Computational Modeling Approaches

Computational modeling provides essential insights into the electronic structure and vibrational properties of 4-Azido-L-phenylalanine, complementing experimental observations with theoretical predictions. Density functional theory calculations have proven particularly valuable for understanding the complex spectroscopic behavior of this compound.

Density Functional Theory Calculations of Electronic Structure

Density functional theory calculations using the B3LYP functional with extended basis sets provide accurate predictions of vibrational frequencies and electronic properties [3] [10]. The most commonly employed basis sets include 6-311++G(d,p), which provides excellent balance between computational efficiency and accuracy for azide-containing systems [11].

The calculated azide asymmetric stretch frequencies typically fall within the range of 2100 to 2150 wavenumbers, showing excellent agreement with experimental observations [3] [10]. Solvent effects are incorporated through polarizable continuum models, particularly the integral equation formalism variant, which accurately reproduces the observed solvent-dependent frequency shifts [11] [3].

Electronic structure calculations reveal that the azide group participates in extensive electronic delocalization with the aromatic system, contributing to the environmental sensitivity of the vibrational probe [3] [10]. The electron density distribution shows significant polarization in response to environmental perturbations, providing a molecular-level explanation for the observed spectroscopic behavior.

Geometry optimization calculations confirm the planar arrangement of the aromatic system and the linear geometry of the azide group [11] [3]. Bond length calculations indicate that the nitrogen-nitrogen bonds within the azide group exhibit partial multiple bond character, consistent with the observed vibrational frequencies [11] [3].

Fermi Resonance Phenomena Analysis

The complex absorption profile observed for 4-Azido-L-phenylalanine in certain solvents has been attributed to Fermi resonance interactions between the azide asymmetric stretch and overtone or combination bands [3] [10]. These accidental resonances significantly complicate spectral interpretation and can distort two-dimensional infrared lineshapes.

Computational analysis has identified two specific combination bands that participate in Fermi resonance with the azide asymmetric stretch [3] [10]. The coupling strength depends strongly on the substitution pattern, with para-substitution showing particularly strong coupling compared to meta-substitution [3] [10].

Anharmonic frequency calculations provide essential insights into the nature of these resonance interactions [3] [10]. The calculations reveal that the alpha nitrogen atom of the azide group is shared between the transitions participating in the Fermi resonance, explaining why isotopic substitution does not eliminate the resonance as effectively as in other systems [12] [3].

The three-state model developed for analyzing these resonance interactions successfully reproduces the experimental lineshapes and provides quantitative measures of coupling strengths [3] [10]. This model enables deconvolution of the complex absorption profiles and extraction of unperturbed vibrational frequencies.

Environmental effects on Fermi resonance interactions have been systematically investigated through calculations in different solvent environments [3] [10]. The results demonstrate that hydrogen-bonding interactions can modulate the coupling strength, providing additional environmental sensitivity beyond simple frequency shifts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

206.08037557 g/mol

Monoisotopic Mass

206.08037557 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

33173-53-4

Wikipedia

(2S)-2-amino-3-(4-azidophenyl)propanoic acid

Dates

Last modified: 08-15-2023
1: Castro A, Rodríguez F, Flórez M, López P, Curotto B, Martínez D, Maturana A,
2: Kon M, Saito K, Mitsui T, Miyado M, Igarashi M, Moriya K, Nonomura K,
3: Zhou Y, Ge Y, Xiao L, Guo Q. Rapid and simultaneous screening of 47,XXY and
4: Tian H, Sakmar TP, Huber T. Micelle-Enhanced Bioorthogonal Labeling of
5: Saito K, Miyado M, Kobori Y, Tanaka Y, Ishikawa H, Yoshida A, Katsumi M, Saito
6: Naganathan S, Ray-Saha S, Park M, Tian H, Sakmar TP, Huber T. Multiplex
7: Tian H, Naganathan S, Kazmi MA, Schwartz TW, Sakmar TP, Huber T. Bioorthogonal
8: Zheng HY, Li Y, Shen FJ, Tong YQ. A novel universal multiplex PCR improves
9: Yuen RK, Merkoulovitch A, MacDonald JR, Vlasschaert M, Lo K, Grober E,
10: Naganathan S, Grunbeck A, Tian H, Huber T, Sakmar TP. Genetically-encoded
11: Geng Q, Luo FW, Wu WQ, Xu ZY, Wang L, Wang Q, Xie JS. [Cytogenetic and
12: Tu XD, Zeng J, Cong XW, Yan AZ, Huang WJ, Lin YH, Zheng DZ, Zhang M, Wang ZH.
13: Zhang YS, Dai RL, Wang RX, Zhang ZH, Fadlalla E, Liu RZ. Azoospermia factor
14: Dai RL, Sun LK, Yang X, Li LL, Zhu HB, Liu RZ. Expansion and de novo
15: Stahl PJ, Mielnik AN, Barbieri CE, Schlegel PN, Paduch DA. Deletion or
16: Jiang Y, Wang WB, Guo QW, Sha YW, Ouyang HG, Zhou YL. [Multiplex
17: Kozina V, Cappallo-Obermann H, Gromoll J, Spiess AN. A one-step real-time
18: Wu Q, Chen GW, Yan TF, Wang H, Liu YL, Li Z, Duan SW, Sun F, Feng Y, Shi HJ.
19: Mirfakhraie R, Mirzajani F, Kalantar SM, Montazeri M, Salsabili N, Pourmand
20: Plaseski T, Noveski P, Trivodalieva S, Efremov GD, Plaseska-Karanfilska D.

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